(S)-2-Methoxy-1-phenylethanamine

Asymmetric Synthesis Chiral Chromatography Absolute Configuration

(S)-2-Methoxy-1-phenylethanamine, with CAS number 91298-74-7, is a chiral primary amine belonging to the phenethylamine class, characterized by a phenyl ring linked via an ethanamine chain to a methoxy substituent at the alpha position. It has a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 91298-74-7
Cat. No. B1589759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methoxy-1-phenylethanamine
CAS91298-74-7
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCOCC(C1=CC=CC=C1)N
InChIInChI=1S/C9H13NO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3/t9-/m1/s1
InChIKeyCMTDMIYJXVBUDX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Methoxy-1-phenylethanamine (CAS 91298-74-7): Procurement Specifications for Chiral Amine Sourcing


(S)-2-Methoxy-1-phenylethanamine, with CAS number 91298-74-7, is a chiral primary amine belonging to the phenethylamine class, characterized by a phenyl ring linked via an ethanamine chain to a methoxy substituent at the alpha position . It has a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol . This specific stereoisomer exhibits a positive optical rotation, with a reported specific rotation of [α]D^23 = +48 ± 2° (c=1 in benzene), confirming its (S)-(+)-configuration .

Why the Racemate or (R)-Enantiomer of 2-Methoxy-1-phenylethanamine Cannot Replace (S)-91298-74-7


Substitution with the racemic mixture (CAS 174636-76-1) or the (R)-enantiomer (CAS 64715-85-1) is not functionally equivalent due to stereochemistry-dependent biological interactions and material properties. The (S)-enantiomer exhibits a distinct positive optical rotation ([α]D^23 = +48 ± 2°) compared to the (R)-enantiomer, which possesses a negative rotation . More critically, the (S)-isomer has been identified as a specific inhibitor of the epidermal growth factor receptor (EGFR), blocking EGF binding, while such activity is not attributed to the racemic or (R)-forms . Therefore, using an alternative stereoisomer or racemic mixture will yield different and potentially suboptimal results in asymmetric synthesis, chiral resolution, and targeted biochemical assays.

Quantitative Differentiation of (S)-2-Methoxy-1-phenylethanamine (CAS 91298-74-7) Against Comparators


Chiral Purity and Absolute Configuration Verification: Optical Rotation Comparison

The (S)-enantiomer of 2-methoxy-1-phenylethanamine is differentiated from its (R)-antipode and the racemic mixture by its specific optical rotation. The target (S)-compound exhibits a positive rotation, which is essential for ensuring correct stereochemical outcomes in asymmetric synthesis .

Asymmetric Synthesis Chiral Chromatography Absolute Configuration

Biological Target Engagement: EGFR Inhibition by (S)-Enantiomer

The (S)-enantiomer has been specifically described as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This biological activity is not reported for the (R)-enantiomer or the racemic mixture in the provided literature, establishing a functional divergence based on stereochemistry .

EGFR Inhibition Cancer Research Target Engagement

Purity Specifications: Vendor-Defined Acceptance Criteria

The (S)-enantiomer is commercially available with defined minimum purity levels (≥98% or 95%) that are critical for reproducibility in sensitive applications. While the racemic mixture may have lower purity specifications, the specific, high-purity enantiomer is required for chiral-sensitive experiments .

Purity QC/QA Chemical Procurement

Synthetic Utility: (S)-Enantiomer as a Key Intermediate for G700620

The (S)-enantiomer is explicitly documented as an intermediate for the synthesis of G700620, a compound of pharmaceutical interest. This specific synthetic application is not cited for the (R)-enantiomer or the racemic mixture .

Pharmaceutical Intermediate Synthetic Route G700620

Validated Applications for (S)-2-Methoxy-1-phenylethanamine (CAS 91298-74-7) Based on Quantitative Evidence


Enantioselective Synthesis and Chiral Auxiliary Applications

Due to its high enantiomeric purity and defined positive optical rotation [α]D^23 = +48 ± 2° , (S)-2-Methoxy-1-phenylethanamine is the required enantiomer for asymmetric syntheses where the (S)-configuration is critical. It can be used as a chiral building block to synthesize specific enantiomers of active pharmaceutical ingredients (APIs) and other complex molecules . The use of the (R)-enantiomer or racemic mixture in such syntheses would yield the wrong stereoisomer or a mixture, leading to failed reactions or purification challenges.

EGFR-Targeted Biological Assays and Cancer Cell Line Studies

The (S)-enantiomer is specifically identified as an inhibitor of the epidermal growth factor receptor (EGFR), blocking EGF binding . It has been shown to inhibit tumor growth in various cell lines, including lung cancer and breast cancer cells . This makes (S)-2-Methoxy-1-phenylethanamine the appropriate tool compound for studying EGFR-dependent signaling pathways and for screening potential anti-cancer agents. The (R)-enantiomer or racemic mixture would not provide the same target engagement profile.

Synthesis of Pharmaceutical Intermediate G700620

The (S)-enantiomer is a documented intermediate in the synthesis of the pharmaceutical compound G700620 . This application is specific to the (S)-stereochemistry; substituting with the (R)-enantiomer or the racemic mixture would not follow the established synthetic route and would likely not yield the desired final product. Procurement of the correct (S)-enantiomer ensures alignment with published synthetic procedures.

High-Purity Standards in Analytical Method Development

The high purity (≥98%) of commercially available (S)-2-Methoxy-1-phenylethanamine makes it suitable for use as a reference standard or calibration material in analytical chemistry. This is particularly important for developing and validating methods like chiral HPLC or GC for separating and quantifying enantiomers, where a known, high-purity sample of one enantiomer is essential for accurate method development and quality control.

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